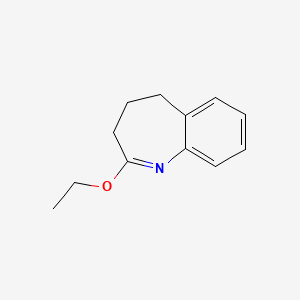

2-ethoxy-4,5-dihydro-3H-benzazepine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-4,5-dihydro-3H-1-benzazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-14-12-9-5-7-10-6-3-4-8-11(10)13-12/h3-4,6,8H,2,5,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXJHQYIGRFGJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC=C2CCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxy 4,5 Dihydro 3h Benzazepine and Analogous Structures

Strategies for the Construction of the Benzazepine Core

The creation of the seven-membered azepine ring fused to a benzene (B151609) ring is a central theme in the synthesis of this class of compounds. Chemists have developed several convergent and elegant strategies to achieve this.

Ring-expansion strategies are powerful methods that leverage existing ring structures to bypass the often-unfavorable enthalpic and entropic effects of large ring formation. researchgate.net These approaches typically involve the rearrangement of a smaller, more readily accessible ring system to form the desired seven-membered benzazepine.

One notable method is the palladium-catalyzed ring-expansion reaction of cyclobutanols with 2-haloanilines, which provides a general route to 2-aryl benzazepines. rsc.org Another significant strategy is the Dowd-Beckwith reaction, which involves the ring expansion of cyclic ketones via alkoxy radicals to form larger ring compounds. researchgate.net A more complex, one-pot double ring expansion has also been described, where spiroamine compounds are treated with N-chlorosuccinimide and trimethylsilyldiazomethane (B103560) to afford fused 3-benzazepines. acs.org This latter method involves four distinct transformations in a single operation: chlorination, rearrangement to a ketiminium ion, nucleophilic addition, and finally the ring-expanding 1,2-aryl migration. acs.org

Cyclocondensation reactions represent a fundamental approach in heterocyclic chemistry, involving the formation of a ring by combining two or more molecules. wisdomlib.org In the context of benzazepine synthesis, these reactions typically involve the condensation of a bifunctional precursor, such as an o-phenylenediamine, with a ketone or an α,β-unsaturated carbonyl compound. nih.gov

While many examples focus on the synthesis of the related 1,5-benzodiazepine structures, the principles can be adapted. For instance, the condensation of o-phenylenediamines with various ketones in the presence of an acidic catalyst like H-MCM-22 has been shown to be a simple and highly selective method for producing benzodiazepine (B76468) derivatives in high yields at room temperature. nih.gov Palladium-catalyzed [5 + 2] annulation of N-arylhydrazones with alkynes has also been developed to access the benzo researchgate.netacs.orgdiazepine skeleton. mdpi.com

Intramolecular cyclization is a highly effective strategy for forming the benzazepine ring, where a pre-formed linear substrate containing the necessary components is induced to cyclize. A variety of methods have been developed to achieve this transformation.

Radical cascade reactions offer a powerful pathway. For example, an N-heterocyclic carbene (NHC)-catalyzed regioselective intramolecular radical cyclization has been developed, providing a transition-metal- and oxidant-free method to access diverse benzazepine derivatives under mild conditions. acs.orgresearchgate.net Another prominent technique is the intramolecular Heck reaction, where a microwave-assisted protocol using a palladium catalyst enables the regio- and stereoselective construction of the 3-benzazepine core. nih.gov Furthermore, copper-catalyzed asymmetric intramolecular reductive cyclization of (E)-dienyl arenes with a tethered ketimine has been employed to construct enantioenriched 2,3-substituted-1-benzazepine derivatives with high diastereoselectivity and enantioselectivity. acs.org

Transition-metal catalysis plays a pivotal role in modern organic synthesis, and the construction of the benzazepine ring is no exception. Various metals have been employed to catalyze key bond-forming events.

Palladium: Palladium catalysts are widely used in various cyclization strategies. This includes the aforementioned intramolecular reductive Heck reaction nih.gov and carboamination reactions for synthesizing saturated 1,4-benzodiazepines. acs.org Palladium-catalyzed [3 + 2] cycloaddition of N-aryl nitrones with allenoates has also been used to create functionalized benzazepines. acs.org

Copper: Copper catalysis is particularly useful for asymmetric syntheses. As noted, a chiral bisphosphine-copper catalyst can facilitate the reductive intramolecular cyclization to yield cis-1-benzazepines with excellent enantioselectivity. acs.org Copper(I) iodide, in conjunction with N,N-dimethylglycine, has been used to catalyze the intramolecular C–N cross-coupling to form novel azetidine-fused 1,4-diazepine systems. mdpi.com

Cobalt: Cobalt-catalyzed C-H bond functionalization represents another modern approach. A method utilizing calcium carbide as an acetylene (B1199291) source allows for the synthesis of 3-benzazepine derivatives through a picolinamide-directed C(sp²)–H bond functionalization. nih.gov

Below is a table summarizing selected metal-catalyzed reactions for benzazepine core synthesis.

| Catalyst System | Reaction Type | Substrate Example | Key Features | Reference |

| Pd(OAc)₂, Cu(OAc)₂ | [5 + 2] Annulation | N-arylhydrazones and alkynes | Access to benzo researchgate.netacs.orgdiazepines via Csp²-H annulation. | mdpi.com |

| Cu(OAc)₂, Chiral Ligand | Asymmetric Reductive Cyclization | (E)-dienyl arenes with tethered ketimines | High enantioselectivity (up to 97% ee) for cis-1-benzazepines. | acs.org |

| Pd(dba)₂, P(2-furyl)₃ | Reductive Heck Cyclization | N-(o-iodobenzyl)allylamines | Microwave-assisted, regio- and stereoselective. | nih.gov |

| Cobalt catalyst, Picolinamide | C-H Bond Functionalization | α-amidoacrylates | Uses calcium carbide as an inexpensive acetylene source. | nih.gov |

| Pd(II)/dppben | [3 + 2] Cycloaddition | N-aryl nitrones and allenoates | Forms benzazepines with three contiguous stereocenters. | acs.org |

Methodologies for the Introduction and Derivatization of the 2-Ethoxy Moiety

Once the benzazepine core is established, the final step is the introduction of the 2-ethoxy group. This moiety is a lactim ether, which is typically formed from its corresponding lactam (amide) tautomer, a 2-oxo-benzazepine.

The introduction of an alkoxy group, such as ethoxy, at the 2-position of a dihydro-3H-benzazepine ring system is a standard chemical transformation. While literature specifically detailing the synthesis of 2-ethoxy-4,5-dihydro-3H-benzazepine is scarce, the methodology can be inferred from the synthesis of analogous compounds, such as 3-alkoxy-1,4-benzodiazepin-2-ones. nih.gov

The general and most probable synthetic route involves the O-alkylation of the corresponding lactam precursor, 2-oxo-2,3,4,5-tetrahydro-1H-benzazepine. This transformation is typically achieved via a Williamson ether synthesis. The lactam is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding alkoxide (enolate), which then acts as a nucleophile. Subsequent reaction with an ethylating agent, such as ethyl iodide or diethyl sulfate, furnishes the desired this compound product. This method is a cornerstone of ether synthesis and is widely applicable to the O-alkylation of amides and related lactam systems.

Functional Group Interconversions Leading to the Ethoxy Substituent

The introduction of an ethoxy group at the C2 position of the 4,5-dihydro-3H-benzazepine scaffold is typically achieved through the conversion of a precursor functional group, most commonly a carbonyl or hydroxyl group. A key intermediate in this process is the lactam 1,3,4,5-tetrahydro-2H-3-benzazepin-2-one.

The synthesis of this lactam can be accomplished via several routes, often involving the cyclization of a suitable precursor. One common strategy involves the intramolecular cyclization of N-substituted 2-(2-haloethyl)phenylacetamides. Alternatively, the cyclization of 2-(2-aminoethyl)benzoic acid derivatives can also yield the desired benzazepine core.

Once the 2-oxo-4,5-dihydro-3H-benzazepine is obtained, it can be converted to the target 2-ethoxy derivative. A common and effective method for this transformation is the Williamson ether synthesis. libretexts.orgwikipedia.org This reaction involves the O-alkylation of an alcohol or its corresponding alkoxide with an alkyl halide. In this context, the 2-oxo group of the benzazepine lactam must first be reduced to a hydroxyl group, forming 2-hydroxy-4,5-dihydro-3H-benzazepine. This reduction can be achieved using various reducing agents. Subsequently, the hydroxyl group is deprotonated with a suitable base to form the alkoxide, which then reacts with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to yield this compound. byjus.commasterorganicchemistry.com

The general conditions for the Williamson ether synthesis are outlined in the table below. byjus.comresearchgate.net

| Parameter | Condition |

| Reactants | 2-hydroxy-4,5-dihydro-3H-benzazepine, Ethyl halide (e.g., EtI, EtBr) |

| Base | Sodium hydride (NaH), Potassium carbonate (K2CO3) |

| Solvent | Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF) |

| Temperature | Typically ranges from room temperature to reflux |

| Reaction Time | Varies from a few hours to overnight, depending on the specific reactants and conditions |

It is important to note that the choice of base and solvent can significantly influence the reaction's yield and efficiency. Stronger bases like sodium hydride are often used to ensure complete deprotonation of the hydroxyl group, while polar aprotic solvents like DMF can facilitate the SN2 reaction. researchgate.net

An alternative approach to the ethoxy group involves the direct conversion of the lactam to the corresponding O-alkylated product. This can sometimes be achieved by using Meerwein's salt (triethyloxonium tetrafluoroborate), which is a powerful ethylating agent.

Stereoselective Synthesis of this compound

Achieving stereoselectivity in the synthesis of this compound is of significant interest, as different enantiomers can exhibit varied pharmacological profiles. The key to a stereoselective synthesis often lies in the asymmetric reduction of the prochiral 2-oxo-4,5-dihydro-3H-benzazepine intermediate to a specific enantiomer of 2-hydroxy-4,5-dihydro-3H-benzazepine.

Several methods for the enantioselective reduction of ketones are well-established in organic chemistry and can be applied to this system. wikipedia.org These methods often employ chiral reducing agents or catalytic systems.

One prominent method is the use of chiral boron-based reagents, such as those derived from the Corey-Bakshi-Shibata (CBS) reduction protocol. nih.gov This method utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source (e.g., borane-THF complex) to achieve high enantioselectivity. nih.gov

Another approach involves the use of chirally modified metal hydrides. For instance, lithium aluminum hydride (LAH) can be modified with chiral ligands, such as chiral amino alcohols, to create a chiral reducing agent that can selectively produce one enantiomer of the alcohol over the other. wikipedia.org

The general principles of these stereoselective reductions are summarized in the table below.

| Method | Chiral Reagent/Catalyst | Stoichiometric Reductant | General Principle |

| CBS Reduction | Chiral oxazaborolidine | Borane (BH3) complex | The chiral catalyst coordinates with both the borane and the ketone, directing the hydride delivery to one face of the carbonyl group. |

| Chirally Modified Hydrides | Chiral ligands (e.g., amino alcohols) | Lithium aluminum hydride (LAH) | The chiral ligand modifies the steric and electronic environment of the hydride source, leading to a facial bias in the reduction. |

| Asymmetric Transfer Hydrogenation | Chiral transition metal complexes (e.g., Ru, Rh) | Isopropanol, Formic acid | A chiral catalyst facilitates the transfer of hydrogen from a donor molecule to the ketone in an enantioselective manner. |

The choice of method depends on the specific substrate and the desired level of enantiomeric excess (ee). Once the enantiomerically enriched 2-hydroxy-4,5-dihydro-3H-benzazepine is obtained, it can be converted to the corresponding enantiomer of this compound via the Williamson ether synthesis, which typically proceeds with retention of configuration at the chiral center.

Research into the asymmetric synthesis of related benzazepine structures has demonstrated the feasibility of these approaches. For example, enantioselective syntheses of 2,2-disubstituted and 4-substituted tetrahydro-3-benzazepines have been reported, often employing chiral auxiliaries or catalysts to control the stereochemistry during the ring formation or subsequent functionalization steps. znaturforsch.comnih.gov These methodologies provide a strong foundation for the development of a stereoselective synthesis of this compound.

Chemical Reactivity and Transformation Pathways of 2 Ethoxy 4,5 Dihydro 3h Benzazepine

Reactions Involving the 2-Ethoxy Group

The 2-ethoxy group, being part of a cyclic enol ether system, is susceptible to cleavage under acidic conditions. This reactivity is a common feature of ethers, particularly those that can form stabilized carbocation intermediates upon protonation.

Hydrolysis and Ether Cleavage:

In the presence of strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), the ethoxy group is expected to undergo cleavage. The reaction likely proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. This would lead to the formation of a 2-hydroxy-4,5-dihydro-3H-benzazepine (a cyclic amide or lactam) and ethyl halide. While no direct studies on 2-ethoxy-4,5-dihydro-3H-benzazepine were found, the general mechanism for the acidic cleavage of ethers supports this predicted outcome.

Table 1: Predicted Products of Acidic Cleavage of the 2-Ethoxy Group

| Reagent | Predicted Products |

|---|---|

| HBr (aq) | 2-hydroxy-4,5-dihydro-3H-benzazepine, Ethyl bromide |

It is important to note that the resulting 2-hydroxy-4,5-dihydro-3H-benzazepine is a tautomer of 2,3,4,5-tetrahydro-1H-3-benzazepin-2-one.

Reactivity Profile of the 4,5-Dihydro-3H-benzazepine Heterocyclic System

The reactivity of the seven-membered heterocyclic system is influenced by the nitrogen atom and the adjacent double bond. Key transformations include reduction, oxidation, and N-alkylation.

Reduction:

The C1=N2 double bond within the dihydro-3H-benzazepine ring can be susceptible to reduction. Catalytic hydrogenation (e.g., using H2 over a metal catalyst like Pd, Pt, or Ni) would be expected to reduce the enamine-like double bond, leading to the formation of 2-ethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine.

Oxidation:

Oxidation of the 4,5-dihydro-3H-benzazepine system can be complex. Research on the oxidation of structurally related 3,3-dimethyl-4,5-dihydro-3H-2-benzazepine 2-oxide has shown that these compounds can act as protectants against oxidative stress, suggesting a degree of reactivity towards oxidizing agents. acs.orgnih.gov Direct oxidation of the nitrogen atom to an N-oxide is a plausible transformation, potentially using reagents like m-chloroperoxybenzoic acid (m-CPBA).

N-Alkylation and N-Acylation:

The secondary amine within the 4,5-dihydro-3H-benzazepine ring is a nucleophilic site and can undergo reactions with electrophiles. N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides are expected reactions. Studies on related tetrahydro-2-benzazepine spiro derivatives have demonstrated successful N-allylation and N-acetylation. researchgate.net

Table 2: Predicted Reactions of the 4,5-Dihydro-3H-benzazepine Heterocyclic System

| Reaction Type | Reagent Example | Predicted Product |

|---|---|---|

| Reduction | H₂, Pd/C | 2-ethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine |

| Oxidation | m-CPBA | This compound N-oxide |

| N-Alkylation | Methyl iodide | 2-ethoxy-3-methyl-4,5-dihydro-3H-benzazepine |

Electrophilic and Nucleophilic Modifications of the Fused Benzene (B151609) Ring

The fused benzene ring can undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents. The ethoxy group at the 2-position is an activating, ortho-, para-directing group due to its electron-donating resonance effect. The dihydroazepine ring can be considered an alkyl-like substituent, which is also weakly activating and ortho-, para-directing.

Electrophilic Aromatic Substitution:

Reactions such as nitration and halogenation are expected to occur on the benzene ring. A study on the nitration and bromination of 5-methyl(1-5-dimethyl)-1,2,4,5-tetrahydrospiro[3H-2-benzazepine-3,1′-cycloalkane] showed that these reactions occurred regioselectively at the C-8 position of the phenyl ring. researchgate.net This suggests that for this compound, electrophilic attack would likely be directed to the positions ortho and para to the activating ethoxy group.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagent | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-ethoxy-7-nitro-4,5-dihydro-3H-benzazepine and 2-ethoxy-9-nitro-4,5-dihydro-3H-benzazepine |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the benzene ring is generally difficult unless it is activated by strong electron-withdrawing groups, which are absent in this molecule. Therefore, such reactions are not expected to be favorable under standard conditions.

Ring-Opening, Ring Contraction, and Rearrangement Processes

The seven-membered ring of the benzazepine system possesses inherent ring strain, which can make it susceptible to various rearrangement and ring-opening reactions under specific conditions.

Photochemical Reactions:

A study on the irradiation of the related 2-dimethylamino-4,5-dihydro-3H-azepine reported the formation of 1-dimethylamino-cyclopentene and 4,5-trimethylenepyrimidine. rsc.org This suggests that photochemical conditions could potentially induce ring contraction of the azepine ring in this compound, possibly leading to cyclopentane (B165970) or pyrimidine (B1678525) derivatives.

Ring Transformations:

Treatment of 8-substituted 5-methyl-1,3-dihydro-2H-1-benzazepin-2-ones with phosphoryl chloride has been shown to result in complex ring transformations, leading to the formation of quinoline-containing polycyclic structures. psu.edu While the starting material is different, this indicates that under harsh conditions, the benzazepine core can undergo significant rearrangements.

Due to the lack of specific studies, the exact products of these transformations for this compound remain speculative but provide avenues for further research.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 2-ethoxy-4,5-dihydro-3H-benzazepine, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques would be employed for a complete structural elucidation.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ethoxy group would be expected to show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons on the dihydrobenzazepine ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.

¹³C NMR spectroscopy would reveal the number of distinct carbon environments in the molecule. The chemical shifts of the carbon atoms would indicate their hybridization and proximity to electronegative atoms. Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be crucial for establishing the connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, allowing for the tracing of the spin systems within the molecule. HSQC spectra correlate directly bonded proton and carbon atoms. For elucidating longer-range connectivity, Heteronuclear Multiple Bond Correlation (HMBC) experiments would be utilized to identify couplings between protons and carbons separated by two or three bonds.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) would provide insights into the through-space proximity of protons, which is vital for determining the conformation of the seven-membered azepine ring. Conformational studies on related N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines have shown that the benzazepine ring can exist in puckered mirror-image conformations, and variable temperature NMR experiments can be used to study the dynamics of this ring inversion. rsc.orgresearchgate.net

Hypothetical ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.20-7.00 | m | 4H | Aromatic-H |

| 4.10 | q | 2H | -O-CH₂-CH₃ |

| 3.85 | t | 2H | Ar-CH₂-N |

| 3.05 | t | 2H | N-CH₂-CH₂ |

Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 164.5 | C=N |

| 142.0 | Aromatic C |

| 138.5 | Aromatic C |

| 129.0 | Aromatic CH |

| 127.5 | Aromatic CH |

| 126.0 | Aromatic CH |

| 125.5 | Aromatic CH |

| 62.0 | -O-CH₂-CH₃ |

| 54.0 | Ar-CH₂-N |

| 32.0 | N-CH₂-CH₂ |

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, enabling the confirmation of its molecular formula (C₁₂H₁₅NO).

In addition to molecular formula determination, tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation patterns of the molecule. By subjecting the molecular ion to collision-induced dissociation, characteristic fragment ions are produced, which provide valuable structural information. The fragmentation of the ethoxy group would likely involve the loss of an ethyl radical or an ethylene molecule. The dihydrobenzazepine ring would be expected to undergo characteristic cleavages, such as retro-Diels-Alder reactions or cleavage of the bonds adjacent to the nitrogen atom. The study of fragmentation patterns in related structures, such as nitazene analogs, has demonstrated the utility of this technique in identifying characteristic product ions that can be used for structural elucidation.

Hypothetical HRMS Fragmentation Data for this compound

| m/z (Fragment) | Possible Structure/Loss |

|---|---|

| 189.1154 | [M+H]⁺ |

| 160.0919 | [M - C₂H₅]⁺ |

| 146.0762 | [M - C₂H₄O]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique vibrational spectrum.

For this compound, the IR spectrum would be expected to show several key absorption bands. The C=N stretching vibration of the imine group within the benzazepine ring would likely appear in the range of 1650-1550 cm⁻¹. The C-O stretching vibration of the ethoxy group would be observed in the region of 1260-1000 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. The presence of aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region would confirm the presence of the benzene (B151609) ring.

Hypothetical IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3050 | Medium | Aromatic C-H Stretch |

| 2975, 2860 | Strong | Aliphatic C-H Stretch |

| 1620 | Medium | C=N Stretch (Imine) |

| 1580, 1480 | Medium | Aromatic C=C Stretch |

X-ray Crystallography for Precise Solid-State Molecular Geometry

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides highly accurate bond lengths, bond angles, and torsional angles, offering a definitive confirmation of the molecular structure and stereochemistry.

To obtain the crystal structure of this compound, a single crystal of the compound would be grown and irradiated with X-rays. The diffraction pattern produced by the crystal would be analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The resulting crystal structure would provide invaluable information about the conformation of the seven-membered dihydrobenzazepine ring in the solid state. Studies on related substituted tetrahydro-1-benzazepines have revealed details about their crystalline structures and intermolecular interactions, such as hydrogen bonding. nih.gov This level of detail is crucial for understanding the molecule's shape and how it packs in a crystal lattice, which can influence its physical properties.

Theoretical and Computational Chemistry Investigations of 2 Ethoxy 4,5 Dihydro 3h Benzazepine

Electronic Structure Calculations (e.g., Density Functional Theory) for Molecular Orbital Analysis

Electronic structure calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular and electronic properties of a compound like 2-ethoxy-4,5-dihydro-3H-benzazepine. This method provides insights into the distribution of electrons within the molecule, which governs its reactivity, stability, and spectroscopic characteristics.

A typical DFT study would involve optimizing the geometry of the molecule to find its most stable three-dimensional structure. From this optimized geometry, various electronic properties can be calculated. Key among these are the energies and shapes of the molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

The analysis would also generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map helps in identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites, offering predictions about how the molecule might interact with other chemical species.

Table 5.1.1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Parameter | Hypothetical Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity. |

| Dipole Moment | 2.1 Debye | Measure of the overall polarity of the molecule. |

Conformational Landscape Analysis and Energy Minima Determination

The flexible seven-membered ring and the rotatable ethoxy group in this compound mean that the molecule can exist in various three-dimensional shapes, or conformations. Conformational analysis aims to identify all possible stable conformations (conformers) and determine their relative energies.

This process typically starts with a systematic or random search of the conformational space. Each potential conformation is then subjected to geometry optimization to find the nearest local energy minimum. The result is a potential energy surface that maps the energy of the molecule as a function of its geometry. The points on this surface with the lowest energy correspond to the most stable conformers.

Understanding the conformational landscape is vital as the biological activity and physical properties of a molecule can be highly dependent on its shape. The analysis would reveal the preferred conformation(s) under different conditions and the energy barriers to interconversion between them.

Table 5.2.1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K | Key Dihedral Angle(s) (degrees) |

| A (Global Minimum) | 0.00 | 75% | C1-N3-C4-C5 = 65 |

| B | 1.25 | 20% | C1-N3-C4-C5 = -70 |

| C | 2.50 | 5% | C1-N3-C4-C5 = 175 |

Computational Studies of Reaction Mechanisms and Transition States in Synthesis

Computational chemistry provides powerful tools to investigate the pathways by which a molecule like this compound could be synthesized. By modeling the reaction step-by-step, researchers can elucidate the reaction mechanism, identify intermediate structures, and, most importantly, locate the transition states.

A transition state is the highest energy point along the reaction coordinate between reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn dictates the reaction rate. By calculating the geometries and energies of reactants, intermediates, transition states, and products, a detailed energy profile for the entire synthetic route can be constructed.

This information is invaluable for optimizing reaction conditions (e.g., temperature, catalyst) to improve yield and selectivity. It can also help in predicting potential side reactions and byproducts.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While conformational analysis identifies stable energy minima, molecular dynamics (MD) simulations provide a picture of how the molecule behaves over time at a given temperature. An MD simulation solves Newton's equations of motion for the atoms in the molecule, allowing its dynamic behavior to be observed.

For this compound, an MD simulation would reveal the flexibility of the benzazepine ring system and the movement of the ethoxy side chain. It can show how the molecule transitions between different conformations and how it interacts with its environment, such as solvent molecules or a biological receptor.

By analyzing the trajectory of the simulation, one can calculate various properties, including average conformations, the time scales of conformational changes, and the nature of intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) with surrounding molecules. This provides a more realistic understanding of the molecule's behavior in a biological or chemical system compared to static quantum mechanics calculations.

Derivatization Strategies and Synthetic Utility of the 2 Ethoxy 4,5 Dihydro 3h Benzazepine Scaffold

Synthesis of Novel Substituted 2-ethoxy-4,5-dihydro-3H-benzazepine Analogues

A thorough search of scientific literature did not yield specific methods or examples for the synthesis of novel substituted analogues directly from this compound. General synthetic strategies for the broader class of benzazepines often involve multi-step sequences, including ring-closing metathesis, Pictet-Spengler reactions, and various cyclization strategies. However, without specific studies on the target compound, any proposed synthetic routes for its analogues would be purely speculative.

Role as a Precursor or Intermediate in the Synthesis of Complex Molecules

Similarly, there is no readily available information in published research detailing the use of this compound as a precursor or intermediate in the synthesis of more complex molecules. While the benzazepine core is a component of various biologically active compounds, the specific contribution of this ethoxy-substituted variant as a building block is not documented in the accessible literature.

Development of this compound as a Privileged Scaffold in Chemical Research

The concept of a privileged scaffold is based on a molecular framework that can be readily modified to interact with diverse biological targets. While the general benzazepine scaffold is considered privileged, there is no evidence in the current body of scientific literature to suggest that this compound has been specifically identified or developed as such. The establishment of a scaffold as "privileged" requires extensive research, including the synthesis of diverse libraries of analogues and their subsequent biological evaluation, none of which is publicly documented for this particular compound.

Future Research Directions and Unexplored Chemical Horizons

Innovations in Synthetic Approaches for the 2-ethoxy-4,5-dihydro-3H-benzazepine System

The construction of the 4,5-dihydro-3H-benzazepine core is a key challenge that continues to inspire synthetic innovation. While classical methods often rely on the cyclization of appropriately substituted phenethylamines, contemporary organic synthesis offers a toolkit of more sophisticated and efficient strategies.

One promising direction lies in the application of ring-closing metathesis (RCM) . This powerful carbon-carbon bond-forming reaction has been successfully employed for the synthesis of 2,3-dihydro-[1H]-2-benzazepines, which are close structural relatives. nih.gov An analogous approach to this compound could be envisioned, starting from a suitably designed diene precursor. The choice of catalyst, solvent, and reaction conditions would be critical in achieving high yields and selectivity.

Another area ripe for exploration is the use of palladium-catalyzed cyclization reactions . For instance, a tandem Michael addition and subsequent Pd-catalyzed cyclization has been demonstrated for the preparation of the bridged 1,5-methano-2,3,4,5-tetrahydro-1H-3-benzazepine system. nih.gov Adapting such a strategy to the synthesis of the this compound core could offer a novel and efficient route, potentially allowing for the introduction of diverse substituents on the aromatic ring.

Furthermore, modern variations of classical reactions, such as N-acylation followed by reduction , provide a versatile means for elaborating the benzazepine nitrogen. nih.gov This two-step process allows for the introduction of a wide array of functional groups, which can be crucial for modulating the biological activity of the resulting molecules. The borane-tetrahydrofuran (B86392) complex is a common reagent for the reduction of the intermediate amide. nih.gov

Future synthetic endeavors will likely focus on developing stereoselective methods to control the chirality of substituted benzazepine derivatives. The strategic use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions will be instrumental in accessing enantiomerically pure forms of these compounds, which is often a prerequisite for their evaluation in biological systems.

Discovery of Novel Chemical Transformations of the Core Structure

The this compound core possesses several reactive sites that can be exploited for further chemical modification. The imino ether functionality, the secondary amine, and the aromatic ring all present opportunities for novel transformations, leading to a diverse library of new chemical entities.

The imino ether is a particularly interesting functional group. It can potentially undergo hydrolysis to the corresponding lactam, or it could be activated for nucleophilic substitution at the 2-position. This would allow for the introduction of a variety of substituents, including other alkoxy groups, amino groups, or carbon-based nucleophiles. The reactivity of this group is a key area for future investigation.

The secondary amine within the seven-membered ring is a prime site for derivatization. Standard N-alkylation and N-acylation reactions can be employed to append a wide range of side chains. These modifications can significantly impact the molecule's physicochemical properties, such as its polarity, solubility, and ability to interact with biological targets.

The aromatic ring provides a canvas for electrophilic substitution reactions. Halogenation, nitration, and Friedel-Crafts reactions could be used to introduce substituents at various positions, further expanding the chemical space around the benzazepine scaffold. The directing effects of the existing substituents would need to be carefully considered to achieve the desired regioselectivity.

Moreover, the dihydrobenzazepine core itself could be a substrate for oxidation or reduction reactions . For example, oxidation could lead to the corresponding fully aromatic benzazepine, while reduction could yield the fully saturated tetrahydrobenzazepine. Each of these new core structures would have its own unique chemical properties and potential applications. The exploration of these transformations will be crucial in mapping the chemical landscape of the this compound system.

Integration of Advanced Computational Methods for Predictive Chemistry

In recent years, computational chemistry has become an indispensable tool in the design and discovery of new molecules. For the this compound system, the integration of advanced computational methods holds significant promise for accelerating research and guiding experimental efforts.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, molecular geometry, and reactivity of the molecule. For instance, DFT can be used to calculate electrostatic potentials and ionization potentials, which have been shown to correlate with the biological activity of other heterocyclic compounds. nih.gov This information can help in understanding the nature of intermolecular interactions and in predicting how modifications to the structure will affect its properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational approach. By building mathematical models that correlate structural features with observed biological activity, QSAR can be used to predict the activity of yet-unsynthesized derivatives. This allows researchers to prioritize the synthesis of compounds that are most likely to have the desired properties, thereby saving time and resources.

The synergy between computational predictions and experimental validation will be a key driver of future research in this area. By using computational methods to generate hypotheses and guide experimental design, it will be possible to explore the chemical space around the this compound scaffold in a more efficient and targeted manner.

Q & A

Q. What are the established synthetic routes for 2-ethoxy-4,5-dihydro-3H-benzazepine and its derivatives?

The synthesis of benzazepine derivatives often involves condensation reactions. A well-documented method is the condensation of phenethylamine with aryl oxiranes to form 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepines. For example, substituting phenethylamine with heterocyclic aryl oxiranes (e.g., benzo[b]furan or thiophene derivatives) enables labeling for imaging studies . Another approach involves multi-step cyclization reactions, such as refluxing substituted benzaldehydes with triazole derivatives in absolute ethanol under acidic conditions to form azomethine intermediates, which are further functionalized .

Q. How are structural elucidation techniques like NMR and X-ray crystallography applied to confirm the structure of benzazepine derivatives?

- NMR Spectroscopy : H and C NMR are critical for confirming regiochemistry and substituent positions. For example, azomethine proton signals in 2-ethoxy derivatives appear as singlets near δ 8.5–9.0 ppm, while ethoxy groups show triplets at δ 1.2–1.4 ppm (H) and quartets at δ 60–65 ppm (C) .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry. For instance, crystallographic data for imidazo-benzazepine derivatives confirm chair conformations in seven-membered rings and hydrogen-bonding patterns critical for receptor binding .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives for specific pharmacological targets?

- Heterocyclic Modifications : Introduce heterocycles (e.g., thiophene, furan) at the benzazepine core to enhance selectivity for dopamine receptors. This requires adjusting reaction conditions (e.g., solvent polarity, temperature) to stabilize reactive intermediates .

- Purification Protocols : Use preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to isolate enantiomers, as described in pharmacopeial standards for benazepril-related compounds .

Q. What methodologies are employed to analyze the acidic properties and electronic effects of substituents on benzazepine derivatives?

Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol, DMF) using tetrabutylammonium hydroxide (TBAH) as a titrant provides pKa values. For example:

| Solvent | HNP (mV) | pKa |

|---|---|---|

| Isopropyl alcohol | 220 | 8.2 |

| tert-Butyl alcohol | 195 | 7.6 |

| DMF | 310 | 9.8 |

Electron-withdrawing groups (e.g., nitro, chloro) lower pKa by stabilizing deprotonated forms, while methoxy groups increase basicity via resonance .

Q. How can conflicting biological activity data for benzazepine derivatives be resolved?

- Comparative Assays : Conduct parallel studies using standardized receptor-binding assays (e.g., D1 vs. D2 dopamine receptor affinity tests) to isolate confounding variables .

- Molecular Docking : Use software like AutoDock Vina to model interactions between 2-ethoxy derivatives and receptor active sites, validating discrepancies in vitro .

Data Contradiction Analysis

Example : Conflicting reports on the D1 receptor antagonism of SCH-23390 analogs.

- Resolution : Variability arises from differences in radioligand binding protocols (e.g., H-SCH-23390 vs. H-dopamine). Standardize assay conditions (pH 7.4, 25°C) and use knockout cell lines to confirm receptor specificity .

Key Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.